
3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
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Overview
Description
3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione is a heterocyclic compound that belongs to the oxazolidinedione class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The presence of the dichlorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with an appropriate oxazolidine derivative under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinediones and their derivatives, which can have enhanced biological activities .
Scientific Research Applications
3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the cell. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorobenzamide derivatives
Highlighting Uniqueness
3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxazolidinedione core is particularly valuable in medicinal chemistry for developing new drugs with potential therapeutic benefits .
Properties
CAS No. |
24261-46-9 |
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Molecular Formula |
C10H7Cl2NO3 |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c1-5-9(14)13(10(15)16-5)8-3-6(11)2-7(12)4-8/h2-5H,1H3 |
InChI Key |
OEBOZCABBNTGJW-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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